1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C12H13NO4S2 and its molecular weight is 299.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
The compound's structural motif, related to 2-azabicyclo[3.2.0]heptanes, has been utilized in the synthesis of advanced building blocks for drug discovery. Specifically, the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, demonstrates the potential of such bicyclic structures in medicinal chemistry. These building blocks are valuable for their unique structural features, offering new avenues for the development of therapeutic agents (Druzhenko et al., 2018).
Synthesis of Convulsants with Unique Ring Systems
An unusual rearrangement reaction has led to the synthesis of compounds with unique ring systems, such as dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione. This synthesis showcases the complex chemistry that bicyclic structures like 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone can undergo, leading to pharmacologically relevant molecules with potential as GABAA receptor antagonists (Kawamura & Casida, 1990).
Backbone-Constrained γ-Amino Acid Analogues
The framework of such bicyclic compounds has been explored for the synthesis of backbone-constrained analogues of γ-amino butyric acid (GABA), demonstrating their versatility in mimicking biologically active molecules. This approach has been applied to create analogues of FDA-approved drugs like baclofen and pregabalin, highlighting the compound's significance in developing new therapeutic agents (Garsi et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been used as precursors to prepare potent neuraminidase inhibitors , suggesting that this compound may also target neuraminidase, an enzyme critical for the life cycle of influenza viruses.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. If it indeed targets neuraminidase like its analogs, it would likely bind to the active site of the enzyme, inhibiting its function and preventing the release of new virus particles from infected cells .
Biochemical Pathways
If it acts as a neuraminidase inhibitor, it would affect the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .
Properties
IUPAC Name |
1-[5-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-7(14)10-2-3-11(18-10)12(15)13-5-9-4-8(13)6-19(9,16)17/h2-3,8-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMZLIQAZZVKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.